molecular formula C21H19NO B3835509 2,3,3-triphenylpropanamide

2,3,3-triphenylpropanamide

Cat. No.: B3835509
M. Wt: 301.4 g/mol
InChI Key: NNQHMVLBTNXREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Triphenylpropanamide (C₂₁H₁₉NO, molecular weight 301.38 g/mol) is a tertiary amide featuring a propanamide backbone substituted with three phenyl groups at the 2nd and both 3rd positions. This structural arrangement confers high lipophilicity and steric bulk, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2,3,3-triphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c22-21(23)20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQHMVLBTNXREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-triphenylpropanamide typically involves the reaction of alpha-phenylbenzenepropanoic acid with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Triphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Scientific Research Applications

2,3,3-Triphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3,3-triphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₂₁H₁₉NO 301.38 Three phenyl groups High lipophilicity, steric hindrance
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide C₂₀H₁₇F₃N₄O₂ 420.37 Oxadiazole ring, trifluoromethylphenyl Enhanced electronic effects, potential bioactivity
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 Fluorophenyl, anilino group Moderate polarity, improved metabolic stability
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide C₈H₁₁NO₂S 193.24 Thiophene, hydroxy group Increased solubility, hydrogen-bonding capacity
3-Chloro-N-(3-hydroxyphenyl)propanamide C₉H₁₀ClNO₂ 199.64 Chloro, hydroxyphenyl Polar substituents, potential toxicity concerns

Physicochemical and Functional Differences

  • Lipophilicity: The three phenyl groups in this compound render it highly lipophilic (logP estimated >5), limiting aqueous solubility. In contrast, compounds like 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide exhibit improved solubility due to polar hydroxy and thiophene groups.
  • Steric Effects :

    • The bulky phenyl groups in this compound create significant steric hindrance, which may reduce binding affinity to enzymatic targets compared to smaller analogs like 3-chloro-N-(3-hydroxyphenyl)propanamide .
  • Biological Interactions :

    • Fluorinated derivatives (e.g., ) are common in drug design due to fluorine’s ability to enhance bioavailability and target selectivity.
    • Thiophene-containing compounds (e.g., ) may engage in π-π stacking or sulfur-mediated interactions, useful in receptor binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3-triphenylpropanamide
Reactant of Route 2
2,3,3-triphenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.